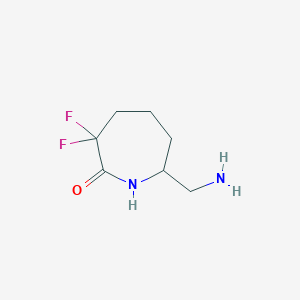

7-(Aminomethyl)-3,3-difluoroazepan-2-one

Description

Properties

IUPAC Name |

7-(aminomethyl)-3,3-difluoroazepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2N2O/c8-7(9)3-1-2-5(4-10)11-6(7)12/h5H,1-4,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPLIOUQDGRTPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C(C1)(F)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Aminomethyl)-3,3-difluoroazepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a difluoro-substituted amine with a suitable carbonyl compound, followed by cyclization to form the azepanone ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

7-(Aminomethyl)-3,3-difluoroazepan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

7-(Aminomethyl)-3,3-difluoroazepan-2-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(Aminomethyl)-3,3-difluoroazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds, while the difluoro groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Fluorinated Lactams and Benzodiazepines

The compound shares structural motifs with several fluorinated benzodiazepines and heterocyclic lactams. Key analogues include:

Key Structural Differences :

- Ring Size: The seven-membered azepanone ring in the target compound offers conformational flexibility compared to rigid six-membered benzodiazepines .

Physicochemical Properties

Fluorinated compounds exhibit distinct properties due to fluorine’s electronegativity and small atomic radius. Comparative

Biological Activity

7-(Aminomethyl)-3,3-difluoroazepan-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of enzyme interactions and therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, comparisons with similar compounds, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features an azepan ring with two fluorine atoms at the 3-position and an aminomethyl group at the 7-position. This unique configuration contributes to its distinct biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the aminomethyl group allows for hydrogen bonding, while the difluoro substituents enhance hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.

- Protein Binding : It can bind to proteins, affecting their function and potentially altering cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary investigations have indicated that this compound may possess anticancer activity. It has been observed to inhibit the proliferation of certain cancer cell lines, although further studies are needed to elucidate its mechanism and efficacy in vivo.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-(Aminomethyl)-3-fluoroazepan-2-one | One fluorine atom | Moderate antimicrobial activity |

| 7-(Aminomethyl)-3,3-dichloroazepan-2-one | Two chlorine atoms | Limited anticancer effects |

| 7-(Aminomethyl)-3,3-dibromoazepan-2-one | Two bromine atoms | Low antimicrobial activity |

The difluoro substitution in this compound enhances its stability and binding affinity compared to its analogs.

Case Studies and Research Findings

- Enzyme Interaction Study : A study explored the interaction of this compound with serine proteases. The results indicated a competitive inhibition pattern, suggesting its potential as a therapeutic agent for diseases involving these enzymes .

- Anticancer Efficacy : In a recent investigation involving various cancer cell lines (e.g., breast cancer MCF-7 cells), the compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM. Further mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways .

- Antimicrobial Testing : A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.